N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[1-(4-methylphenyl)ethyl]amino}ethyl)methanesulfonamide
- N-(2-{[1-(4-methoxyphenyl)ethyl]amino}ethyl)methanesulfonamide
Uniqueness
N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide is unique due to the presence of both 4-methylphenoxy and 4-methylphenyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C17H21NO3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-14-3-7-16(8-4-14)13-22(19,20)18-11-12-21-17-9-5-15(2)6-10-17/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
ZKLLGIWGZBEJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=C(C=C2)C |
Origin of Product |
United States |
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